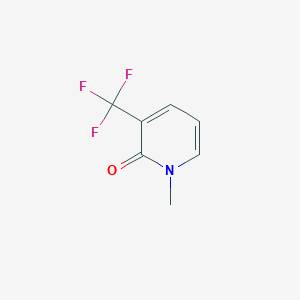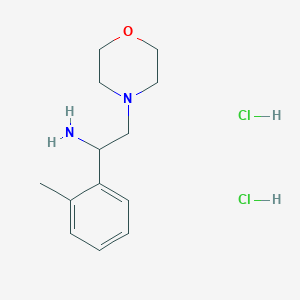
N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine
Descripción general
Descripción
N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine is an organic compound with the molecular formula C16H20N2O2S It belongs to the class of sulfone compounds, which are characterized by the presence of a sulfonyl functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, ethylsulfonyl chloride, and 1,3-diaminobenzene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Benzylamine is first reacted with ethylsulfonyl chloride to form N-benzyl-ethylsulfonamide. This intermediate is then reacted with 1,3-diaminobenzene in the presence of a base to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives with enhanced stability and reactivity.
Substitution: Halogenated or alkylated derivatives with modified chemical properties.
Aplicaciones Científicas De Investigación
N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial processes.
Pathways: It can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and immune response.
Comparación Con Compuestos Similares
N1-Benzyl-4-methylbenzene-1,2-diamine: Known for its anti-inflammatory properties.
N1-Benzyl-4-(methylsulfonyl)-N1-methyl-1,3-benzenediamine: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness: N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Propiedades
IUPAC Name |
1-N-benzyl-4-ethylsulfonyl-1-N-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-21(19,20)16-10-9-14(11-15(16)17)18(2)12-13-7-5-4-6-8-13/h4-11H,3,12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDKSPXEOJQBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N(C)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


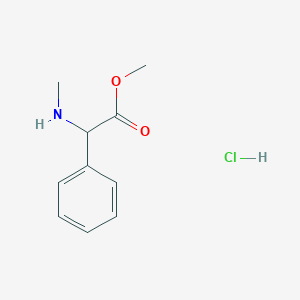
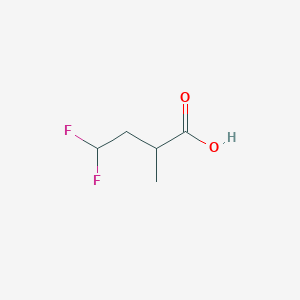
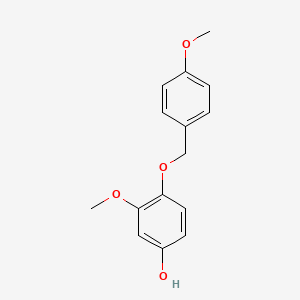
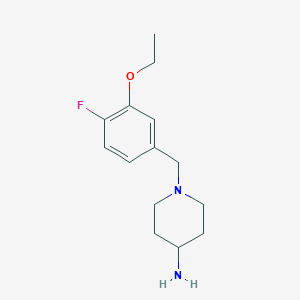
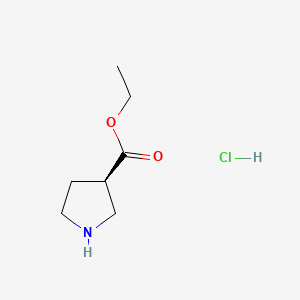

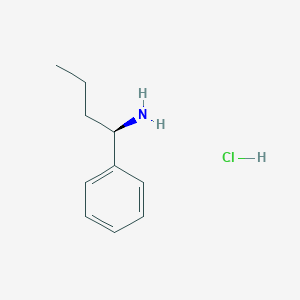


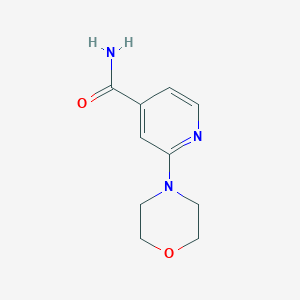
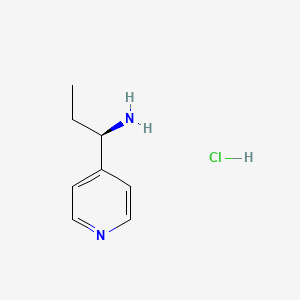
![Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1424455.png)
